molecular formula C19H19BrN4O3 B11517543 (3E)-N-(2-bromophenyl)-3-(2-{[(2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide

(3E)-N-(2-bromophenyl)-3-(2-{[(2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide

Cat. No.: B11517543
M. Wt: 431.3 g/mol
InChI Key: IADNDZNTPTVODI-YDZHTSKRSA-N
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Description

(3E)-N-(2-bromophenyl)-3-(2-{(2-methylphenyl)aminoacetyl}hydrazinylidene)butanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a hydrazinylidene moiety, and a butanamide backbone, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(2-bromophenyl)-3-(2-{(2-methylphenyl)aminoacetyl}hydrazinylidene)butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-bromobenzoyl chloride with 2-methylphenylhydrazine to form an intermediate hydrazone. This intermediate is then reacted with butanoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(2-bromophenyl)-3-(2-{(2-methylphenyl)aminoacetyl}hydrazinylidene)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(3E)-N-(2-bromophenyl)-3-(2-{(2-methylphenyl)aminoacetyl}hydrazinylidene)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-N-(2-bromophenyl)-3-(2-{(2-methylphenyl)aminoacetyl}hydrazinylidene)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Acetylacetone: Another compound with a similar functional group arrangement.

    Diketene: Used in the synthesis of various organic compounds and shares some structural similarities.

Uniqueness

(3E)-N-(2-bromophenyl)-3-(2-{(2-methylphenyl)aminoacetyl}hydrazinylidene)butanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of (3E)-N-(2-bromophenyl)-3-(2-{(2-methylphenyl)aminoacetyl}hydrazinylidene)butanamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H19BrN4O3

Molecular Weight

431.3 g/mol

IUPAC Name

N'-[(E)-[4-(2-bromoanilino)-4-oxobutan-2-ylidene]amino]-N-(2-methylphenyl)oxamide

InChI

InChI=1S/C19H19BrN4O3/c1-12-7-3-5-9-15(12)22-18(26)19(27)24-23-13(2)11-17(25)21-16-10-6-4-8-14(16)20/h3-10H,11H2,1-2H3,(H,21,25)(H,22,26)(H,24,27)/b23-13+

InChI Key

IADNDZNTPTVODI-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2Br

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=C(C)CC(=O)NC2=CC=CC=C2Br

Origin of Product

United States

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